molecular formula C19H20FN3O2 B2448080 1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922992-39-0

1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2448080
CAS No.: 922992-39-0
M. Wt: 341.386
InChI Key: GHSCTVGIXHAEIV-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative designed for research applications in neuroscience and pharmacology. This compound is part of a class of molecules known for their potential as modulators of key biological targets, such as the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor . Urea-based compounds have been extensively investigated as potent TRPV1 antagonists, which are valuable tools for studying pain pathways and inflammatory processes . The molecular structure of this reagent, featuring a 3-fluoro-4-methylphenyl group and a 1-(2-methoxyethyl)-substituted indole, is engineered to influence its binding affinity and pharmacokinetic properties. The inclusion of fluorine atoms and ether-containing side chains is a common strategy in medicinal chemistry to fine-tune a compound's metabolic stability, selectivity, and potential for blood-brain barrier penetration . Researchers can utilize this compound in various in vitro assays to explore its mechanism of action, selectivity profile, and functional effects on cellular signaling cascades, such as the JNK pathway, which is often implicated in cellular stress responses . It is supplied exclusively for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13-7-8-14(11-16(13)20)21-19(24)22-17-12-23(9-10-25-2)18-6-4-3-5-15(17)18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSCTVGIXHAEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The indole derivative is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Urea Linkage: The final step involves the reaction of the fluoro-substituted phenyl isocyanate with the alkylated indole derivative to form the desired urea compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be compared with other similar compounds, such as:

    1-(3-chloro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea: This compound has a chloro substituent instead of a fluoro substituent, which may affect its reactivity and biological activity.

    1-(3-fluoro-4-methylphenyl)-3-(1-(2-ethoxyethyl)-1H-indol-3-yl)urea: The presence of an ethoxyethyl group instead of a methoxyethyl group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea , identified by its CAS number 922992-39-0, is a member of the urea class of compounds. Its structure features a fluorinated aromatic ring, an indole moiety, and a methoxyethyl group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

  • Molecular Formula : C19_{19}H20_{20}FN3_3O2_2
  • Molecular Weight : 341.4 g/mol
  • Functional Groups : Urea, aromatic rings, methoxy group
PropertyValue
Molecular FormulaC19_{19}H20_{20}FN3_3O2_2
Molecular Weight341.4 g/mol
CAS Number922992-39-0

Anticancer Potential

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, urea derivatives have been explored for their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives

Indole-based compounds are known for their anticancer activities. Research has shown that derivatives with urea linkages can enhance potency against cancer cells by interacting with specific molecular targets involved in tumor growth and metastasis. For example, a study highlighted the effectiveness of indole-urea hybrids in inhibiting the proliferation of breast cancer cell lines through the modulation of signaling pathways related to apoptosis and cell survival.

TRPV1 Antagonism

The compound's structural similarity to known TRPV1 antagonists suggests potential analgesic properties. TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor involved in pain perception and inflammatory responses.

TRPV1 antagonists work by blocking the receptor's activation, thereby reducing pain signals transmitted to the central nervous system. A related study demonstrated that certain urea derivatives exhibited strong binding affinity to TRPV1, leading to significant inhibition of pain responses in animal models.

Antimicrobial Activity

Urea derivatives have also been evaluated for antimicrobial properties. Compounds with similar structures have shown moderate activity against various bacterial strains.

Table 2: Antimicrobial Activity Overview

Compound TypeActivity Level
Urea DerivativesModerate against S. aureus, E. coli
Minimum Inhibitory Concentration (MIC)~250 µg/mL

Pharmacological Studies

Pharmacological studies have highlighted the importance of structural modifications in enhancing biological activity. Variations in the substituents on the urea moiety can significantly influence the compound's efficacy against specific biological targets.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how different substituents affect activity.
  • In Vivo Studies : Evaluating therapeutic efficacy and safety profiles in animal models.
  • Clinical Trials : Assessing effectiveness in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how can reaction yields be maximized?

  • Methodology : The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound, the indole-containing amine (1-(2-methoxyethyl)-1H-indol-3-amine) reacts with a 3-fluoro-4-methylphenyl isocyanate. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature control : Reactions often proceed at 0–25°C to avoid side reactions (e.g., hydrolysis of isocyanates) .
  • Catalysts : Triethylamine or DABCO can accelerate coupling .
    • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and monitoring by TLC or HPLC are critical. Yields typically range from 50–80% depending on substituent steric effects .

Q. How can the structural integrity of the synthesized compound be confirmed?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the urea linkage (–NH–(C=O)–NH–) and substituent positions. Aromatic protons in the indole (δ 7.1–8.2 ppm) and fluorophenyl (δ 6.8–7.3 ppm) regions are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves conformational preferences (e.g., planarity of the urea core) and hydrogen-bonding networks .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

  • Case study : If one study reports potent kinase inhibition (IC50_{50} < 100 nM) while another shows no activity:

  • Assay validation : Confirm target specificity using orthogonal assays (e.g., SPR vs. enzymatic assays) .
  • Structural analysis : Compare crystal structures or docking models to identify steric clashes caused by the 2-methoxyethyl group on the indole .
  • Solubility/purity : Poor solubility in buffer systems or impurities (>95% purity required) may skew results. Use LC-MS to verify sample integrity .

Q. How do electronic effects of the 3-fluoro-4-methylphenyl group influence reactivity in follow-up derivatization?

  • Mechanistic insights :

  • The fluorine atom’s electron-withdrawing nature increases electrophilicity at the urea carbonyl, enhancing nucleophilic attack (e.g., by Grignard reagents).
  • Methyl substitution at the 4-position reduces steric hindrance, enabling regioselective functionalization .
    • Experimental design :
  • Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
  • Validate with SNAr reactions (e.g., displacement of fluorine under basic conditions) .

Q. What computational approaches are most effective for predicting the compound’s pharmacokinetic properties?

  • In silico tools :

  • ADMET prediction : SwissADME or ADMETlab 2.0 estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The 2-methoxyethyl group may improve solubility but reduce metabolic stability .
  • Molecular dynamics (MD) : Simulate binding to serum albumin to assess plasma protein binding .
    • Validation : Compare predictions with experimental data (e.g., microsomal stability assays) .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition of the urea core during storage?

  • Stability studies :

  • Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks).
  • Decomposition pathways include hydrolysis (urea → amine + CO2_2) or oxidation (indole ring).
    • Storage recommendations :
  • Store under inert gas (N2_2) at –20°C in amber vials .
  • Add stabilizers (e.g., BHT for oxidation-sensitive moieties) .

Q. What strategies improve the compound’s bioavailability in preclinical models?

  • Formulation approaches :

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance solubility and sustained release .
  • Prodrug design : Mask the urea group as a carbamate to improve membrane permeability .
    • In vivo validation :
  • Pharmacokinetic profiling in rodents (Cmax_{max}, AUC) guides dose optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.